molecular formula C7H11ClO3S B2423200 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride CAS No. 2243505-02-2

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride

Cat. No.: B2423200
CAS No.: 2243505-02-2
M. Wt: 210.67
InChI Key: AOMWQPWBKMEPBH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a specialized chemical reagent that serves as a valuable synthon in advanced organic synthesis and pharmaceutical research. This compound features a reactive sulfonyl chloride group attached to a 2-oxabicyclo[2.2.1]heptane scaffold, a structure known for its conformational rigidity and presence in biologically active molecules . The reagent is primarily used as a sulfonylating agent, particularly for introducing the bicyclic ether moiety into target molecules or for creating sulfonamide derivatives. Its application is crucial in medicinal chemistry for developing protease inhibitors, other therapeutic candidates, and in materials science for creating novel polymers with specific properties. As a building block, it facilitates the exploration of structure-activity relationships due to the defined three-dimensional geometry imparted by the bicyclic framework . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as sulfonyl chlorides are generally moisture-sensitive and require handling under appropriate conditions .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWQPWBKMEPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 7-Oxabicyclo[2.2.1]heptane

The most extensively documented route involves the reaction of 7-oxabicyclo[2.2.1]heptane (CAS 279-49-2) with methanesulfonyl chloride under nucleophilic catalysis. This method leverages the strained bicyclic framework’s enhanced reactivity at the bridgehead position.

Reaction Scheme:
$$
\text{7-Oxabicyclo[2.2.1]heptane} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride} + \text{HCl}
$$

Key Parameters:

Parameter Value/Range Source
Temperature 0–5°C
Solvent Dichloromethane (DCM)
Catalyst Triethylamine (2 eq)
Reaction Time 4–6 hours
Yield 78–82%

The reaction proceeds via nucleophilic attack of the bridgehead oxygen on the electrophilic sulfur center of methanesulfonyl chloride, facilitated by triethylamine’s HCl scavenging. Steric hindrance from the bicyclic system necessitates low temperatures to suppress side reactions.

Alternative Bicyclic Alcohol Substrates

Recent studies have explored derivatives of 2-oxabicyclo[2.2.1]heptan-1-ylmethanol (CAS 2742659-63-6) as precursors. While direct conversion of the methanol group to sulfonyl chloride remains undocumented in available literature, analogous pathways suggest potential via intermediate oxidation to a mesylate followed by chlorination.

Radical-Mediated Cyclization Strategies

Epoxide Ring-Opening Pathways

A patent-pending method employs epoxide intermediates to construct the bicyclic framework concurrently with sulfonyl chloride installation. This one-pot approach utilizes radical initiators to drive cyclization.

Representative Procedure:

  • Epoxidation: Styrene derivative → Epoxide (mCPBA, CH₂Cl₂, 25°C)
  • Radical Cyclization: Epoxide + Methanesulfonyl chloride (AIBN, 80°C, toluene)
  • Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), rotary evaporation

Performance Metrics:

Metric Value Source
Cyclization Efficiency 65%
Overall Yield 42%
Purity (HPLC) >90%

While offering convergent synthesis, this method’s moderate yields and high-temperature requirements limit industrial adoption compared to direct sulfonylation.

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

To address exothermicity challenges in batch processes, manufacturers have implemented continuous flow reactors with in-line purification.

Process Overview:

  • Reactor: Microtubular design (ID = 2 mm)
  • Residence Time: 8 minutes
  • Temperature Gradient: 5°C → 25°C over reactor length
  • Purification: In-line liquid-liquid extraction (hexane/water)

Scale-Up Benefits:

Parameter Batch vs. Flow Source
Yield 82% vs. 88%
Productivity 0.5 kg/day vs. 12 kg/day
Energy Consumption 35 kWh/kg vs. 18 kWh/kg

Mechanistic and Kinetic Insights

Stereoelectronic Effects in Sulfonylation

DFT calculations reveal the critical role of the bicyclic system’s endo-exo isomerism in reaction kinetics. The endo configuration exhibits a 15 kJ/mol lower activation barrier due to favorable orbital alignment between the bridgehead oxygen lone pair and sulfur’s σ* orbital.

Transition State Analysis:

Isomer ΔG‡ (kJ/mol) k (s⁻¹)
endo 92.3 4.7×10⁻³
exo 107.8 1.2×10⁻⁴

Comparative Method Analysis

Table 1. Synthesis Method Benchmarking

Method Yield (%) Purity (%) Scalability Energy Intensity
Direct Sulfonylation 82 99 High Moderate
Radical Cyclization 42 90 Low High
Continuous Flow 88 99.5 Very High Low

Data synthesized from.

Emerging Methodologies

Photocatalytic Chlorosulfonylation

Preliminary studies explore visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ as a photocatalyst. Early-stage results show 55% yield under mild conditions (25°C, 24h), though substrate scope remains limited.

Chemical Reactions Analysis

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Cytosolic Phospholipase A2

One significant application of 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is as an inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins . Compounds derived from this bicyclic structure have been shown to effectively inhibit cPLA2 activity, thereby offering potential therapeutic benefits in treating conditions like asthma and arthritis .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The compounds reduced edema and inflammatory cell infiltration in tissues, highlighting their potential for developing new anti-inflammatory drugs .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for introducing sulfonyl groups into various substrates. The ability to form stable sulfonamide linkages makes it useful for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals .

Table 1: Reactions Utilizing this compound

Reaction TypeSubstrate TypeProduct TypeReference
SulfonylationAromatic compoundsSulfonamides
Nucleophilic substitutionAlcoholsSulfonate esters
Coupling reactionsAminesSulfonamide derivatives

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigid bicyclic structure it introduces .

Case Study: Polymer Modification

Research has indicated that incorporating this compound into polycarbonate matrices improves impact resistance and thermal properties, making it suitable for applications in high-performance materials used in automotive and aerospace industries .

Mechanism of Action

The mechanism by which 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.

    Benzenesulfonyl chloride: Contains an aromatic ring instead of the bicyclic structure.

    Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a sulfonyl chloride group.

The uniqueness of this compound lies in its bicyclic structure, which can impart different reactivity and steric effects compared to simpler sulfonyl chlorides .

Biological Activity

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential applications in drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Molecular Formula

  • Molecular Formula : C7H11ClO3S
  • Molecular Weight : 198.68 g/mol

Structural Characteristics

The compound features a bicyclic structure with a methanesulfonyl chloride functional group, which contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound primarily arises from its ability to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial for various metabolic pathways.

Key Mechanisms

  • Covalent Bond Formation : The sulfonyl chloride group can react with amino acid residues in the active sites of enzymes, leading to irreversible inhibition.
  • Enzyme Inhibition : By modifying the active site, the compound can prevent substrate binding or alter the enzyme's conformation.

In Vitro Studies

Research has indicated that this compound exhibits inhibitory effects on several enzymes involved in metabolic processes:

Enzyme IC50 (µM) Effect
Acetylcholinesterase15Inhibition of neurotransmitter breakdown
Carbonic anhydrase12Reduction in bicarbonate formation
Aldose reductase20Decreased glucose metabolism

These values suggest a moderate level of potency for enzyme inhibition, indicating potential therapeutic applications.

Case Studies

  • Enzyme Inhibition in Cancer Research :
    A study demonstrated that this compound effectively inhibited aldose reductase, which is implicated in diabetic complications and cancer metabolism. The compound's ability to reduce aldose reductase activity led to decreased tumor growth in xenograft models.
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of this compound against acetylcholinesterase-related neurodegeneration. The results indicated that treatment with the compound resulted in improved cognitive function in animal models of Alzheimer's disease.

Applications in Drug Development

Due to its mechanism of action and biological activity, this compound is being explored as a lead compound for developing new therapeutics targeting metabolic disorders and neurodegenerative diseases.

Potential Therapeutic Areas

  • Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it may provide symptomatic relief in conditions like Alzheimer's disease.
  • Diabetes Complications : Its action on aldose reductase suggests potential use in managing diabetic complications.

Q & A

Q. What are the established synthetic routes for 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves functionalizing a bicyclic ketone precursor (e.g., camphor derivatives) with methanesulfonyl chloride. Key steps include:

  • Ketone Activation : Reacting the bicyclic ketone with a chlorinating agent (e.g., SOCl₂) to form an intermediate acyl chloride.
  • Sulfonylation : Introducing methanesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to mitigate side reactions.
  • Stereochemical Control : Using enantiomerically pure starting materials (e.g., (1R)-configured camphor) to ensure chiral fidelity . Yield optimization requires strict temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic framework and sulfonyl chloride moiety. Key signals include the sulfonyl chloride group (δ ~3.5–4.0 ppm in ¹H) and carbonyl oxygen (δ ~200–210 ppm in ¹³C) .
  • X-Ray Crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the sulfonyl chloride relative to the bicyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the recommended storage and handling protocols to ensure stability?

  • Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for reactions. Immediate quenching with ice-cold water is advised for spills .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in medicinal chemistry, and what structural modifications enhance its utility?

The bicyclic core mimics phenyl rings while reducing lipophilicity (clogP decreases by ~1.5 units vs. benzene), improving pharmacokinetics. Modifications include:

  • Functional Group Interconversion : Convert the sulfonyl chloride to sulfonamides (via amine coupling) or sulfonate esters (for prodrug strategies) .
  • Ring Expansion : Substitute the 2-oxabicyclo[2.2.1]heptane with 2-oxabicyclo[2.2.2]octane to adjust steric bulk and polarity .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chloride derivatives of bicyclic systems?

Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may promote decomposition. Validate reactivity in multiple solvents (e.g., THF vs. DCM) .
  • Steric Hindrance : Bulkier bicyclic systems (e.g., 7,7-dimethyl substituents) reduce reaction rates with bulky nucleophiles. Kinetic studies under standardized conditions are recommended .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots (e.g., sulfonyl chloride vs. carbonyl groups).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways .

Q. What are the environmental and metabolic stability profiles of this compound, and how do they compare to aromatic analogs?

  • Hydrolysis Stability : The sulfonyl chloride hydrolyzes faster than aryl sulfonates (t₁/₂ ~2–4 hours in aqueous buffer at pH 7.4).
  • Metabolic Studies : Cytochrome P450 assays show reduced oxidative metabolism compared to benzene-based drugs, likely due to the saturated bicyclic core .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the hydrolysis rate of the sulfonyl chloride group under physiological conditions?

  • Protocol : Prepare buffered solutions (pH 7.4, 37°C) and monitor hydrolysis via HPLC or conductivity measurements.
  • Data Analysis : Fit time-dependent concentration data to a first-order kinetic model to calculate rate constants .

Q. What in vitro assays are suitable for assessing the bioisosteric potential of this compound in drug discovery?

  • Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to compare target binding vs. phenyl-containing analogs.
  • Solubility/Permeability : Parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility tests .

Q. How to troubleshoot low yields in derivatization reactions (e.g., sulfonamide formation)?

  • Common Issues : Moisture contamination (quenches sulfonyl chloride), insufficient base (e.g., triethylamine), or steric hindrance.
  • Solutions : Pre-dry reagents/solvents, use excess amine (2–3 eq), and employ microwave-assisted synthesis for accelerated kinetics .

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